molecular formula C18H15F3N4O2S B5502974 (E)-4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione

(E)-4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B5502974
M. Wt: 408.4 g/mol
InChI Key: GISAVJITTVUZRV-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole core is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer activities. This compound may exhibit similar properties and could be developed into a pharmaceutical agent.

Industry

In the industrial sector, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.

Safety and Hazards

The compound is classified as combustible solids . It’s recommended to use personal protective equipment like a dust mask type N95 (US), eyeshields, and gloves when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Benzylidene Intermediate: The reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.

    Cyclization: The intermediate undergoes cyclization with a triazole precursor, such as 3-(trifluoromethyl)-1H-1,2,4-triazole-5-thiol, under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzyloxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the imine group can yield the corresponding amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.

Mechanism of Action

The mechanism of action of (E)-4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((4-Methoxybenzylidene)amino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but lacks the benzyloxy group.

    (E)-4-((4-Benzyloxybenzylidene)amino)-3-(methyl)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the benzyloxy and trifluoromethyl groups in (E)-4-((4-(benzyloxy)-3-methoxybenzylidene)amino)-3-(trifluoromethyl)-1H-1,2,4-triazole-5(4H)-thione makes it unique. These groups contribute to its distinct chemical and biological properties, such as increased lipophilicity and potential for diverse interactions with biological targets.

Properties

IUPAC Name

4-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O2S/c1-26-15-9-13(7-8-14(15)27-11-12-5-3-2-4-6-12)10-22-25-16(18(19,20)21)23-24-17(25)28/h2-10H,11H2,1H3,(H,24,28)/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISAVJITTVUZRV-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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